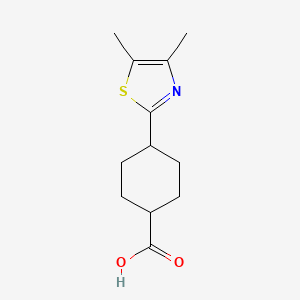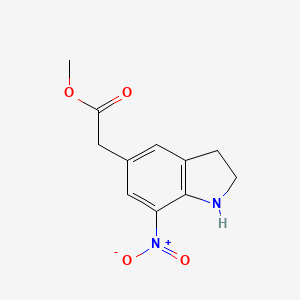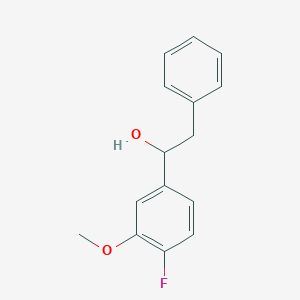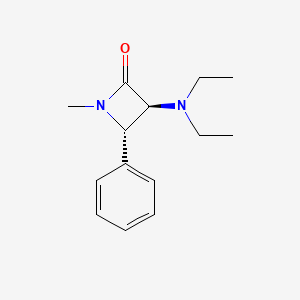
3-(2,4-dimethoxyphenyl)prop-2-enal
Overview
Description
The compound with the identifier “3-(2,4-dimethoxyphenyl)prop-2-enal” is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields
Chemical Reactions Analysis
3-(2,4-dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .
Scientific Research Applications
3-(2,4-dimethoxyphenyl)prop-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it can be utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Detailed studies on the mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
3-(2,4-dimethoxyphenyl)prop-2-enal can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities and may exhibit comparable properties and applications. this compound may have distinct features that make it particularly useful in certain contexts .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-8H,1-2H3 |
InChI Key |
NIXBWPAGYLGLIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
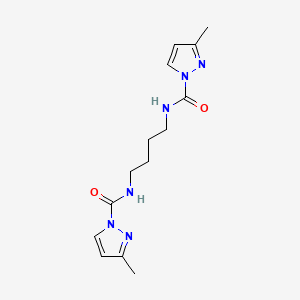
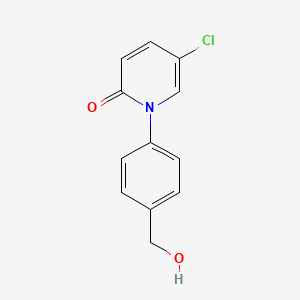
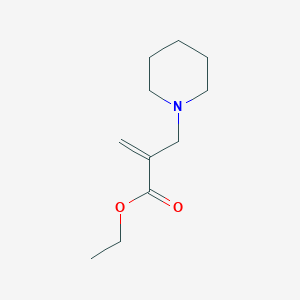

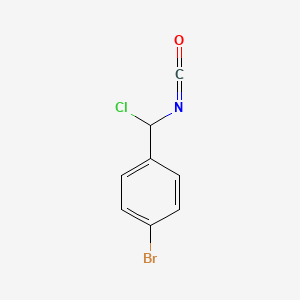
![7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline](/img/structure/B8303731.png)
![Tert-butyl 3-[(5-bromo-2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8303732.png)
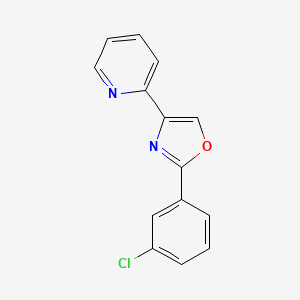
![2-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline](/img/structure/B8303743.png)
